7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Description
Properties
IUPAC Name |
7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMHGPTTUKYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 2,3-Dihydrobenzofuran Derivatives
According to patent CN102942542A, the preparation of 2,3-dihydrobenzofuran derivatives involves multi-step transformations starting from substituted hydroxybenzenes, proceeding through oxidation, reduction, chlorination, and ring closure reactions catalyzed by ruthenium trichloride/periodate systems. The typical synthetic sequence includes:
- Oxidation of a substituted hydroxybenzene to an aldehyde intermediate.
- Reduction of the aldehyde to a hydroxyl derivative.
- Chlorination of the phenolic hydroxyl group using reagents such as sulfuryl chloride or N-chlorosuccinimide.
- Ring closure to form the dihydrobenzofuran core.
This method yields intermediates with substitutions at the 7-position (chloro) and 2-position (methyl or other alkyl groups) suitable for further functionalization.
Workup and Purification
After completion of the sulfonylation reaction, the mixture is typically quenched with ice or water under controlled conditions to hydrolyze excess chlorosulfonic acid. The product is extracted using organic solvents such as ethyl acetate or dichloromethane, washed to remove acidic impurities, dried over anhydrous sodium sulfate, and purified by recrystallization or chromatography if necessary.
Representative Synthesis Example (Based on Patent CN102942542A)
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Oxidation of 7-chloro-2-methylphenol derivative to aldehyde | Ruthenium trichloride monohydrate, sodium periodate, ethyl acetate/water, 20–30 °C, 1.5 h | High conversion, TLC monitored |
| 2 | Reduction of aldehyde to hydroxyl derivative | Standard hydride reduction (e.g., NaBH4) | Isolated as intermediate |
| 3 | Chlorination of phenolic hydroxyl | N-chlorosuccinimide or sulfuryl chloride, 50–90 °C | Formation of chlorinated intermediate |
| 4 | Ring closure to form 2,3-dihydrobenzofuran | Acid catalysis or heating | Efficient cyclization |
| 5 | Sulfonyl chloride introduction | Chlorosulfonic acid, 0–50 °C, 2–6 h | Formation of 7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
Industrial Considerations and Optimization
- Catalyst choice: Ruthenium-based catalysts enable selective oxidation steps with high yield and mild conditions.
- Chlorination reagents: Sulfuryl chloride and chlorosulfonic acid are preferred for sulfonyl chloride introduction but require careful temperature control to prevent side reactions.
- Solvent selection: Use of inert solvents such as ethyl acetate or dichloromethane facilitates product isolation and purification.
- Reaction monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and confirm product formation.
- Scalability: Continuous flow reactors can enhance the safety and efficiency of the chlorosulfonation step, improving scalability for industrial production.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic signals for the dihydrobenzofuran ring and sulfonyl chloride group are observed, confirming substitution patterns.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~247.7 g/mol confirm the expected product.
- Yield: Reported yields for intermediate steps often exceed 70%, with the final sulfonyl chloride formation step optimized for maximum conversion and minimal side products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex benzofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Synthesis Routes
This compound can be synthesized through various methods, often involving the chlorination of benzofuran derivatives followed by sulfonylation. A common synthetic route includes:
- Chlorination : The introduction of chlorine at the 7-position of the benzofuran ring.
- Sulfonylation : Reaction with sulfonyl chloride to introduce the sulfonyl group.
Medicinal Chemistry
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride has shown promise in medicinal chemistry as a building block for the development of novel pharmaceuticals. Its sulfonyl chloride moiety can be utilized to synthesize biologically active compounds through nucleophilic substitution reactions.
Case Studies:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways.
- Antimicrobial Activity : Studies have demonstrated that related benzofuran compounds possess antimicrobial effects, suggesting potential applications in developing new antibiotics.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. Its reactivity allows for various transformations:
- Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides.
- Coupling Reactions : It can be employed in coupling reactions to form larger structures necessary for drug development.
Materials Science
The unique chemical structure of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride allows it to be explored in materials science for creating functional materials:
- Polymer Chemistry : It can be used as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which may contribute to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The sulfonyl chloride group in dihydrobenzofuran derivatives is highly reactive, enabling their use as intermediates in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride with structurally related compounds, based on substituent positions, molecular weight, and functional groups.
Table 1: Structural and Molecular Comparison
*Inferred from analogs in and .
Key Observations:
Chlorine at position 7 may hinder nucleophilic attack on the sulfonyl chloride group due to steric or electronic effects. 6-Iodo-2,3-dihydro-1-benzofuran-5-sulfonyl chloride highlights how halogen size impacts molecular weight and reactivity. Iodine’s larger atomic radius (vs.
Steric and Electronic Modifications :
- 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride demonstrates that multiple methyl groups significantly increase molecular weight (288.78 g/mol) and hydrophobicity, which may limit its utility in aqueous reactions.
- The absence of substituents in 2,3-dihydro-1-benzofuran-5-sulfonyl chloride results in the lowest molecular weight (218.65 g/mol) and likely higher reactivity due to reduced steric hindrance.
Reactivity of Sulfonyl Chloride Group :
- Electron-withdrawing groups (e.g., -Cl, -SO₂Cl) enhance the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution. However, bulky substituents (e.g., pentamethyl or iodo ) may slow reaction kinetics.
Biological Activity
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride (CAS Number: 1334146-20-1) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique benzofuran structure, which has been associated with various pharmacological effects. The following sections explore its biological activity, including antibacterial, anticancer, and other therapeutic potentials.
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClO3S |
| Molecular Weight | 267.13 g/mol |
| CAS Number | 1334146-20-1 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antibacterial Activity
Research indicates that compounds with similar structures to 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride exhibit significant antibacterial properties. For instance, derivatives of benzofuran have shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.98 µg/mL against methicillin-resistant S. aureus (MRSA) .
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been explored. Compounds structurally related to 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran have demonstrated antiproliferative effects against various cancer cell lines. For example, certain derivatives showed preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts . The mechanism of action is believed to involve the induction of apoptosis and inhibition of angiogenesis.
Case Studies
A notable study evaluated the biological activity of several benzofuran derivatives, including those similar to 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran. The results indicated that these compounds significantly inhibited cell growth in cancer models and exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives possess antioxidant capabilities that could mitigate oxidative stress in cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of the parent benzofuran derivative using chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions. For example, analogous dihydrobenzofuran syntheses (e.g., 5-methoxy derivatives) employ hexafluoropropan-2-ol as a solvent and DDQ as an oxidant at room temperature to stabilize intermediates . Optimization may involve adjusting stoichiometry, solvent polarity (to stabilize reactive intermediates), and temperature to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the sulfonyl chloride.
Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the dihydrobenzofuran scaffold and substituent positions (e.g., methyl and chloro groups).
- IR Spectroscopy : To identify sulfonyl chloride functional groups (S=O stretching ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹).
- HRMS : For precise molecular weight validation.
- Elemental Analysis : To verify purity.
These methods align with protocols used for structurally related dihydrobenzofuran derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, LUMO positions, and transition states to predict reactivity. For example, the sulfonyl chloride’s electrophilicity can be quantified using Fukui indices. Such models guide solvent selection (e.g., polar aprotic solvents enhance reactivity) and predict regioselectivity in reactions with amines or alcohols. Literature on sulfonyl chlorides in medicinal chemistry highlights their utility as intermediates in alkylation or acylation reactions .
Q. What experimental strategies resolve contradictions in reported reaction yields for sulfonylation using this compound?
- Methodological Answer : Discrepancies often arise from variables like moisture sensitivity, solvent purity, or competing hydrolysis. Researchers should:
- Control Humidity : Use inert atmospheres (e.g., argon) and anhydrous solvents.
- Monitor Reaction Progress : Via TLC or in situ FTIR to detect intermediate formation.
- Compare Catalysts : Evaluate Lewis acids (e.g., AlCl3) or bases (e.g., pyridine) to stabilize reactive species.
Cross-referencing protocols from analogous sulfonyl chloride syntheses (e.g., pentafluorobenzoyl chloride safety protocols) ensures reproducibility .
Q. How does the dihydrobenzofuran ring’s conformation influence the sulfonyl chloride’s stability under varying pH conditions?
- Methodological Answer : The ring’s rigidity and electron-withdrawing substituents (e.g., chloro groups) affect hydrolysis rates. Stability studies should:
- pH Titration : Measure decomposition kinetics in buffered solutions (pH 2–12).
- X-ray Crystallography : To correlate molecular geometry with stability.
- HPLC-MS : To identify degradation products (e.g., sulfonic acids).
Similar approaches are validated in studies on benzofuran derivatives .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during reactions.
- Storage : In airtight, moisture-resistant containers under inert gas.
Safety guidelines for structurally related acyl chlorides (e.g., pentafluorobenzoyl chloride) emphasize minimizing exposure to water and acids .
Data Analysis and Reproducibility
Q. How can researchers validate the purity of this compound when discrepancies arise in melting point or spectral data?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : To confirm melting points and detect polymorphs.
- 2D NMR (e.g., COSY, HSQC) : To resolve overlapping signals in complex spectra.
- Cross-Lab Comparison : Collaborate with independent labs to replicate analyses.
Such methods are standard in peer-reviewed studies on benzofuran-based sulfonates .
Advanced Applications
Q. What role does this compound play in synthesizing sulfonamide-based bioactive molecules?
- Methodological Answer : It serves as a key electrophile in forming sulfonamide bonds with amines. Researchers should:
- Optimize Coupling Conditions : Use bases like triethylamine to scavenge HCl.
- Screen Solvents : DMF or THF for solubility and reaction efficiency.
- Characterize Products : Via LC-MS and biological assays.
Medicinal chemistry literature highlights sulfonyl chlorides as intermediates in antiviral or enzyme inhibitor synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
